molecular formula C9H8N2O B1277477 7-Aminoquinolin-4-ol CAS No. 1027189-62-3

7-Aminoquinolin-4-ol

Cat. No. B1277477
M. Wt: 160.17 g/mol
InChI Key: RPWFHAGOHIYPPS-UHFFFAOYSA-N
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Description

7-Aminoquinolin-4-ol derivatives are a class of compounds that have been extensively studied for their potential therapeutic applications. These compounds are structurally related to chloroquine, a well-known antimalarial drug, and have shown a wide range of biological activities, including antimalarial, antiviral, anti-tuberculosis, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 7-aminoquinoline derivatives often involves the reaction of 4-chloro-7-substituted-quinolines with various amines. For instance, a series of 4-aminoquinoline derivatives were synthesized and confirmed by NMR and FAB-MS spectral and elemental analyses . Another approach includes the synthesis of 7-chloro-N-(heteroaryl)-methyl-4-aminoquinoline and 7-chloro-N-(heteroaryl)-4-aminoquinoline, which were tested for their antimalarial activity . Additionally, cyclization reactions have been employed to synthesize related compounds, such as 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one .

Molecular Structure Analysis

The molecular structure of 7-aminoquinolin-4-ol derivatives is crucial for their biological activity. The presence of different substituents at the 7-position and the nature of the side chains significantly affect their activity. For example, 7-iodo- and 7-bromo-derivatives with diaminoalkane side chains showed comparable activity to 7-chloro-derivatives against chloroquine-susceptible and -resistant Plasmodium falciparum . The presence of an acidic hydrogen on the 7-aminosulfonyl group was also found to be important for the selectivity of certain inhibitors .

Chemical Reactions Analysis

The chemical reactivity of 7-aminoquinolin-4-ol derivatives is influenced by the substituents present on the quinoline nucleus. For instance, the introduction of a methylenic group as a spacer between the 4-aminoquinoline and a heterocyclic ring was found to enhance the antimalarial activity of these compounds . Moreover, the amino-imino tautomerism of the 4-aminoquinoline moiety was considered in the development of hologram quantitative structure–activity relationship (HQSAR) models, which helped in understanding the structure-activity relationships .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-aminoquinolin-4-ol derivatives, such as solubility, are critical for their biological activity and pharmacokinetic profile. Poor solubility can hinder the evaluation of biological activity, as seen in the case of certain compounds in anti-tuberculosis trials . The cytotoxicity of these compounds is also an important consideration, as it determines their potential as therapeutic agents. For example, certain 4-aminoquinoline derivatives showed potent cytotoxic effects on human breast tumor cell lines .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Cancer Research

    • New 7-chloro-4-aminoquinoline-benzimidazole compounds have been synthesized and characterized by NMR, MS and elemental analysis .
    • Their antiproliferative activities were evaluated on one non-tumor (MDCK1) and seven selected tumor (CaCo-2, MCF-7, CCRF- 22 CEM, Hut78, THP-1, and Raji) cell lines by MTT test and flow cytometry analysis .
  • Antimicrobial Research

    • A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
    • Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding .
  • Industrial and Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
  • Antiviral Research

    • 4-Aminoquinoline nucleus have been found ubiquitously in nature (4-AQ) and therefore are used in designing of bioactive compounds displaying anti-virulence .
    • They have shown antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
    • The Schiff bases derivatives have been well-established for biocidal activity .
  • Antifungal Research

    • A series of 4-oxothiazolidin-2-ylidenehydrazide derivatives have been designed and evaluated for their antibacterial potential .
    • N-(Salicylidene)-2-hydroxyaniline was quoted as a typical example of a compound efficient against Mycobacterium tuberculosis (H37Rv) with MIC value as low as 8 µg/mL .
    • Various bis-Schiff-base derivatives of isatin demonstrated significant antibacterial, antifungal and antiviral activities .

Future Directions

7-Aminoquinolin-4-ol has potential significance in scientific research and industry. Its derivatives have shown promising results in antimalarial activity and cancer cell growth inhibition . These findings suggest that 7-Aminoquinolin-4-ol and its derivatives could be promising candidates for further study.

properties

IUPAC Name

7-amino-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWFHAGOHIYPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434068
Record name 7-Aminoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoquinolin-4-ol

CAS RN

1027189-62-3
Record name 7-Aminoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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